1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
Description
This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety, a piperazine linker, and a propan-1-one group terminating in a 3,5-dimethylisoxazole ring. Its synthesis likely involves multi-step heterocyclic coupling reactions, as seen in analogous compounds (e.g., pyrazolopyrimidines and triazolopyrimidines) .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O2/c1-13-15(14(2)28-23-13)3-4-18(27)25-7-5-24(6-8-25)16-9-17(21-11-20-16)26-12-19-10-22-26/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCXOZSLHHRSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one represents a novel chemical entity with potential therapeutic applications. Its unique structure combines a triazole and a pyrimidine ring, which are known for their biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.43 g/mol. The structural components include:
- A piperazine moiety that enhances solubility and bioavailability.
- A triazole and pyrimidine ring system which are common in many pharmacologically active compounds.
- An isoxazole group that may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole and pyrimidine rings may interact with specific enzymes or receptors, inhibiting their function. For instance, triazoles are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungi.
- DNA Interaction : Compounds containing pyrimidine derivatives can intercalate into DNA, potentially leading to cytotoxic effects in cancer cells.
- Antimicrobial Activity : The compound may exhibit broad-spectrum antimicrobial activity by disrupting cellular processes in bacteria and fungi.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of similar compounds in the series. For example:
While specific IC50 values for the target compound are not available in the literature, its structural analogs suggest potential for significant antimicrobial activity.
Anticancer Activity
In vitro studies have demonstrated that related triazole derivatives exhibit cytotoxic effects against various cancer cell lines:
These findings indicate that the target compound may also possess anticancer properties.
Case Studies
A series of case studies have highlighted the effectiveness of triazole-containing compounds in both antimicrobial and anticancer therapies:
- Case Study 1 : A derivative similar to the target compound was tested against Mycobacterium tuberculosis, showing an IC50 value of 2.18 µM, indicating strong potential as an anti-tubercular agent.
- Case Study 2 : In a study evaluating antifungal agents, derivatives exhibited IC50 values ranging from 0.06 to 4 µM against various fungal pathogens, demonstrating excellent efficacy compared to standard treatments.
- Case Study 3 : Research on triazole derivatives revealed significant cytotoxicity against MCF-7 cell lines with IC50 values as low as 27.3 µM, suggesting potential for development as anticancer agents.
Scientific Research Applications
Antimicrobial Activity
The triazole moiety in this compound is particularly noted for its antimicrobial properties . Compounds similar to this have demonstrated effectiveness against a variety of pathogens, including bacteria and fungi.
Case Study: Broad-Spectrum Activity
A study evaluating the antimicrobial efficacy of triazole-containing compounds revealed that they effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that derivatives of this compound could serve as potential antimicrobial agents in clinical settings.
Anticancer Activity
Research indicates that compounds structurally related to this one exhibit significant anticancer properties .
Case Study: Antitumor Efficacy
A recent study assessed the antiproliferative effects of triazole-containing compounds on various human cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values ranging from 15.6 µM to 23.9 µM against different cancer types.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 15.6 | EGFR Inhibition |
| Compound B | 22.0 | Apoptosis Induction |
| Compound C | 23.9 | Caspase Activation |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor , particularly targeting cytochrome P450 enzymes involved in drug metabolism.
Implications for Drug Development
By inhibiting these enzymes, the compound could enhance the efficacy of co-administered drugs by preventing their metabolism and increasing their bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped based on shared pharmacophores:
Pyrazolo[3,4-d]Pyrimidine Derivatives ()
Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3) share a pyrimidine core fused with pyrazole. While these lack the triazole and isoxazole substituents of the target compound, their synthesis routes (e.g., cyclization of imidoformate precursors) may inform strategies for constructing the pyrimidine-triazole moiety in the target molecule .
Pyrimidin-2(1H)-one Derivatives ()
Examples such as 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) incorporate coumarin and tetrazole groups. The piperazine linker in the target compound may enhance solubility compared to the tetrazole-coumarin hybrids, but both classes emphasize the role of electron-deficient heterocycles in modulating bioactivity .
Triazolopyrimidine Hybrids ()
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (7, 9) and their isomers (6, 8) highlight the importance of triazole-pyrimidine fusion in stability and binding affinity. The target compound’s 1,2,4-triazole substituent may confer similar metabolic resistance, though its non-fused triazole could reduce steric hindrance .
Structural and Functional Data Comparison
Research Findings and Limitations
- Synthesis: The target compound’s synthesis likely parallels methods in and , involving sequential nucleophilic substitutions and cycloadditions.
- Bioactivity : While triazole and isoxazole groups are associated with antimicrobial and anti-inflammatory properties (e.g., plant-derived biomolecules in ), direct evidence for this compound’s efficacy is absent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
